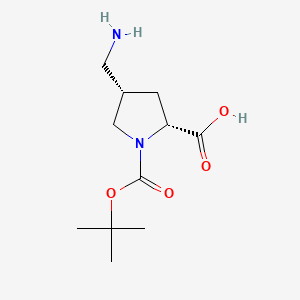

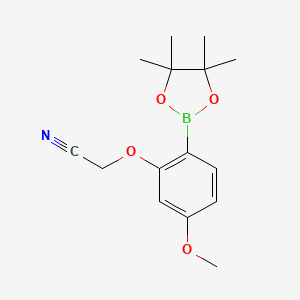

2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Übersicht

Beschreibung

The compound “2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile” is an organic boron compound . It is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Synthesis Analysis

The synthesis of this compound involves the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reagent is usually used without purification although it can be purified by distillation at atmospheric pressure or under reduced pressure .Molecular Structure Analysis

The molecular formula of this compound is C12H19BN2O3 . The InChI string representation of the molecule is InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,14H2,1-5H3 .Chemical Reactions Analysis

This compound is often used as a reagent in the reduction of methyl esters or CO2 . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.10 g/mol . It is a colorless liquid and is soluble in most organic solvents . The boiling point is 120°C at 228mmHg, and the density is 0.9642 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is an important intermediate in organic synthesis . It is highly stable, low in toxicity, and highly reactive in various transformation processes . It is often used to protect diols in the organic synthesis of drugs .

Suzuki Coupling Reactions

In the field of organic chemistry, this compound is utilized in Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.

Drug Development

Boric acid compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .

Anticancer Applications

This compound can be used in the development of anticancer drugs . The boronic acid component of the compound has shown potential in this area .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them valuable in various fields of research and diagnostics .

Drug Carriers

Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Crystal Engineering

Phenyl borate, a component of this compound, is widely used in crystal engineering . This involves the design and synthesis of complex solid-state structures with desirable properties .

Optical and Electrochemical Properties

This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This makes it valuable in the field of materials science .

Wirkmechanismus

Target of Action

The compound, also known as (2-cyanomethoxy)-4-methoxyphenylboronic acid, pinacol ester, is an organic boron compound . It is often used as an organic boron reagent in organic synthesis

Mode of Action

The compound is known to play a crucial role in the formation of C-C bonds, oxidation, and reduction reactions . It can be used as a synthesis reagent for boronic esters . .

Biochemical Pathways

The compound is involved in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts

Result of Action

It is known to be used in the synthesis of various organic compounds .

Action Environment

The compound is stable under normal conditions . It is moisture sensitive and should be stored away from oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(18-5)10-13(12)19-9-8-17/h6-7,10H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOOJGXHWRDFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682295 | |

| Record name | [5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile | |

CAS RN |

1256359-92-8 | |

| Record name | Acetonitrile, 2-[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)

![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)